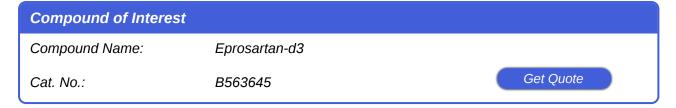


Commercial Suppliers of Eprosartan-d3 Reference Standard: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for the **Eprosartan-d3** reference standard. It includes a summary of suppliers, detailed experimental protocols for its use in analytical methods, and a visualization of the relevant biological signaling pathway. **Eprosartan-d3** is the deuterium-labeled form of Eprosartan, a potent and selective angiotensin II receptor antagonist.[1] It serves as an ideal internal standard for bioanalytical methods, particularly in pharmacokinetic and metabolic studies, due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass difference for mass spectrometric detection.[2]

Commercial Availability of Eprosartan-d3

Eprosartan-d3 is available from several reputable suppliers of reference standards and research chemicals. The following table summarizes key information for some of the prominent commercial sources. Please note that availability and product specifications are subject to change and should be confirmed with the respective supplier.



Supplier	Product Name/Code	CAS Number	Molecular Formula	Molecular Weight	Additional Information
SynZeal	Eprosartan D3 (SZ- E017D01)	Not explicitly provided	C23H21D3N2O 4S	427.53	Supplied with a Certificate of Analysis (COA) and analytical data.[3]
LGC Standards	Eprosartan- d3 (TRC- E590102)	1185243-70- 2	C23H21D3N2O 4S	427.53	Labelled Eprosartan for use as an internal standard.[4]
MedchemExp ress	Eprosartan- d3 (HY- 117743S)	1185243-70- 2	C23H21D3N2O 4S	427.53	Deuterium labeled Eprosartan for research use.[2]
Sapphire Bioscience	Eprosartan- d3 (TRC- E590102)	1185243-70- 2	Not explicitly provided	Not explicitly provided	Sourced from Toronto Research Chemicals.[5]
Santa Cruz Biotechnolog y	Eprosartan- d3	1185243-70- 2	C23H21D3N2O 4S	427.53	Biochemical for research purposes.
Simson Pharma Limited	Eprosartan- D3	Unlabeled: 133040-01-4	C23H21D3N2O 4S	427.53	Supplied with a Certificate of Analysis.

Experimental Protocols: Bioanalysis of Eprosartan using Eprosartan-d3



Eprosartan-d3 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Eprosartan in biological matrices like plasma and urine. The following protocols are based on established methods for Eprosartan analysis and are directly applicable when using **Eprosartan-d3** as an internal standard.[6][7]

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of Eprosartan from plasma samples.[6]

- Reagents:
 - Acetonitrile (ACN), HPLC grade
 - 0.5% Formic Acid in Water
 - **Eprosartan-d3** internal standard stock solution (e.g., 1 μg/mL in methanol)
- Procedure:
 - \circ To 200 μ L of plasma sample in a microcentrifuge tube, add 20 μ L of the **Eprosartan-d3** internal standard stock solution and vortex briefly.
 - Add 600 μL of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the sample at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - \circ Reconstitute the residue in 200 μL of the mobile phase and inject a portion into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters



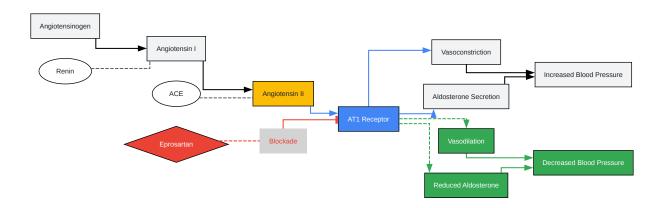
The following are typical LC-MS/MS conditions for the analysis of Eprosartan. The mass transitions for **Eprosartan-d3** should be adjusted based on its molecular weight.

- Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.0 mm, 5 µm particle size)[6]
 - Mobile Phase: A mixture of 0.5% formic acid in water and 0.5% formic acid in acetonitrile
 (72:28, v/v)[6]
 - Flow Rate: 0.2 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 40°C
- Mass Spectrometry (Triple Quadrupole):
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Eprosartan:m/z 425.1 → 207.1
 - Eprosartan-d3 (Internal Standard):m/z 428.1 → 210.1 (Predicted)
 - Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used to achieve maximum sensitivity and specificity.

Mechanism of Action: Angiotensin II Receptor Blockade

Eprosartan is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[8] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) and a potent vasoconstrictor.[8] By blocking the AT1 receptor, Eprosartan prevents the binding of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8][9]





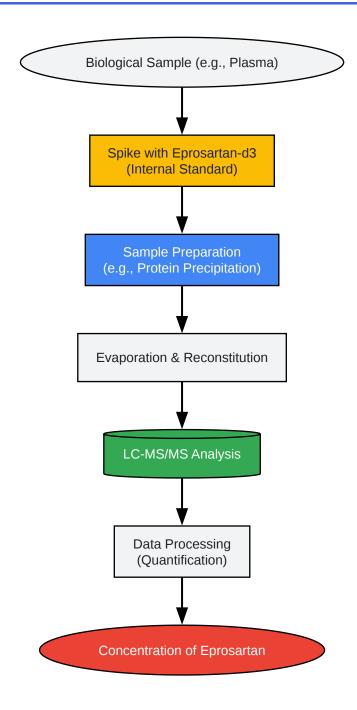
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Caption: Mechanism of action of Eprosartan via AT1 receptor blockade.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantitative analysis of Eprosartan in a biological matrix using **Eprosartan-d3** as an internal standard.





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Caption: A typical bioanalytical workflow for Eprosartan quantification.

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